Sinensetin-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sinensetin is a plant-derived polymethoxylated flavonoid found in certain citrus fruits and Orthosiphon aristatus var. aristatus . It has been found to possess strong anticancer activities and a variety of other pharmacological benefits .

Molecular Structure Analysis

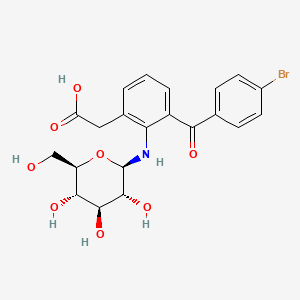

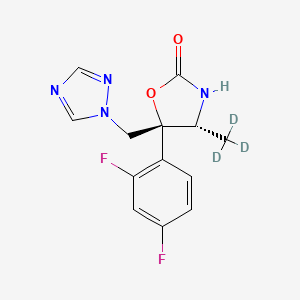

Sinensetin is a pentamethoxyflavone, chemically known as 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one . The flavone skeleton is substituted by methoxy groups at positions 5, 6, 7, 3′ and 4’, respectively, with a molecular formula of C20H20O7 and molecular weight of 372.4 g/mol .Chemical Reactions Analysis

The chemical reactions involving Sinensetin-d3 are not well-documented in the available literature. More research is needed in this area .Physical And Chemical Properties Analysis

Sinensetin is a white crystalline powder, soluble in methanol, ethanol, DMSO and other organic solvents . It has a molecular weight of 372.37 .科学研究应用

代谢和脂质调节

Sinensetin在成熟的3T3-L1脂肪细胞研究中显示出对脂质代谢的显著影响。研究表明,它降低了类固醇调节元件结合蛋白1c(SREBP1c)的表达,表明其潜在的抗脂肪生成特性。此外,sinensetin通过cAMP介导的途径增强了脂解作用,并改善了脂肪酸β-氧化,表明其在肥胖预防和管理中的实用性 (Kang等,2013)。

抗癌活性

Sinensetin以其在肝细胞癌(HCC)和人T细胞淋巴瘤模型中的强效抗癌活性而闻名。它通过p53相关的AMPK/mTOR信号通路在HCC中诱导自噬性细胞死亡,为癌症治疗提供了一种新的方法 (Kim et al., 2020)。此外,sinensetin已被证明在人T细胞淋巴瘤中诱导凋亡和自噬,表明其在癌症治疗中具有广泛潜力 (Tan et al., 2019)。

神经保护作用

研究表明,sinensetin通过减轻人类脑微血管内皮细胞中MAPK途径的炎症、氧化应激和凋亡,对氧-葡萄糖剥夺/再灌注诱导的神经毒性提供保护作用 (Yang等,2021)。这突显了其在治疗与脑缺血和中风相关的疾病中的潜力。

抗炎和免疫调节作用

Sinensetin在抑制各种模型中的炎症反应方面表现出有效性,包括通过STAT3和NF-κB途径抑制人类肥大细胞中IL-6的产生,为其在控制炎症性疾病中的作用机制提供了见解 (Chae et al., 2017)。

血管舒张作用

该化合物还表现出血管舒张作用,通过NO/sGC/cGMP途径和钾和钙通道的参与介导,表明其在管理高血压和促进心血管健康方面的潜力 (Yam et al., 2018)。

肺纤维化

在肺纤维化的背景下,网络药理学和小鼠模型研究表明,sinensetin可能通过调节PI3K-AKT信号通路延缓疾病进展,提供了一种新的治疗方法来应对这种具有挑战性的疾病 (Xu et al., 2021)。

作用机制

Target of Action

Sinensetin-d3, a plant-derived polymethoxylated flavonoid, is found in Orthosiphon aristatus var. aristatus and several citrus fruits . It has been found to possess strong anticancer activities and a variety of other pharmacological benefits .

Mode of Action

This compound interacts with its targets, such as P-gp, by binding competitively and noncompetitively, blocking the substrate transportation . This interaction can lead to changes in the cellular environment, potentially enhancing the efficacy of other drugs by preventing their expulsion from the cells .

Biochemical Pathways

This compound has been shown to affect several biochemical pathways. For instance, it has been found to suppress Txnip/NLRP3/Caspase-1/GSDMD signaling-mediated inflammatory responses and pyroptosis . This pathway is involved in inflammation and cell death, suggesting that this compound may have anti-inflammatory and protective effects on cells .

Pharmacokinetics

It has been suggested that more in vivo studies in various animal models, including pharmacokinetic, pharmacodynamic, and bioavailability studies, are required to assess its efficacy and safety .

Result of Action

The results of this compound’s action are varied and depend on the context. In vitro and in vivo studies have shown that it possesses strong anticancer activities and a wide range of pharmacological activities such as anti-inflammatory, antioxidant, antimicrobial, anti-obesity, anti-dementia, and vasorelaxant activities . These effects are likely the result of its interactions with its targets and its impact on various biochemical pathways .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. It’s worth noting that this compound is found in various plants and fruits, suggesting that it is stable in a range of natural environments

安全和危害

未来方向

Sinensetin is a promising anticancer drug candidate for future development to delay cancer progression and prolong survival . More in vivo studies in various animal models including toxicity, pharmacokinetic, pharmacodynamic and bioavailability studies are required to assess its efficacy and safety before submission to clinical studies .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sinensetin-d3 involves the conversion of a starting material to an intermediate compound, followed by the addition of deuterium atoms to the intermediate to obtain the final product.", "Starting Materials": [ "4-hydroxy-2-methoxybenzaldehyde", "2,4,6-trimethoxybenzaldehyde", "deuterium oxide", "sodium borohydride", "acetic anhydride", "pyridine", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-hydroxy-2-methoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde in the presence of sodium hydroxide to form a chalcone intermediate.", "Step 2: Reduction of the chalcone intermediate using sodium borohydride in ethanol to obtain the corresponding diol intermediate.", "Step 3: Protection of the diol intermediate using acetic anhydride in the presence of pyridine to form a diacetate intermediate.", "Step 4: Exchange of the hydrogen atoms in the diacetate intermediate with deuterium atoms using deuterium oxide in the presence of sodium hydroxide.", "Step 5: Hydrolysis of the diacetate intermediate using sodium hydroxide to obtain the final product, Sinensetin-d3." ] } | |

CAS 编号 |

1438399-79-1 |

分子式 |

C20H20O7 |

分子量 |

375.391 |

IUPAC 名称 |

2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-6-(trideuteriomethoxy)chromen-4-one |

InChI |

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3/i4D3 |

InChI 键 |

LKMNXYDUQXAUCZ-GKOSEXJESA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |

同义词 |

2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one-d3; 3’,4’,5,6,7-Pentamethoxyflavone-d3; 5,6,7,3’,4’-Pentamethoxyflavone-d3; Pedalitin-d3 Permethyl Ether; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)